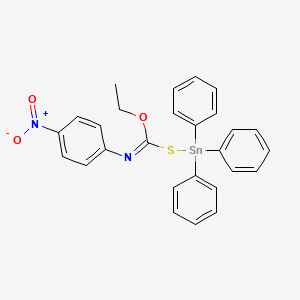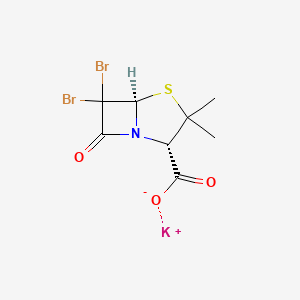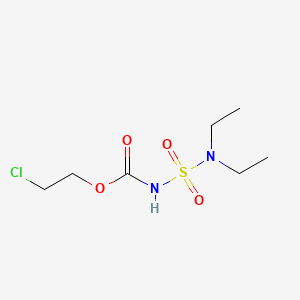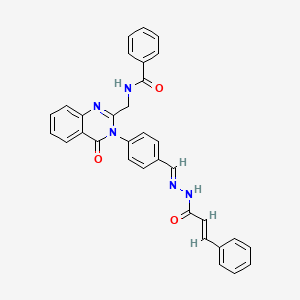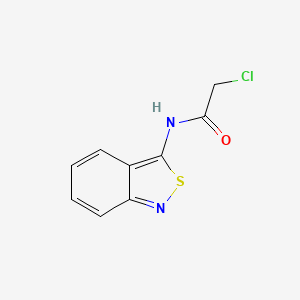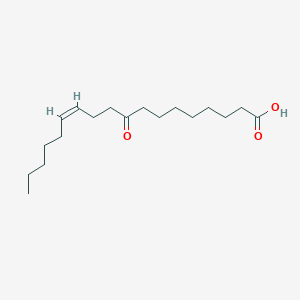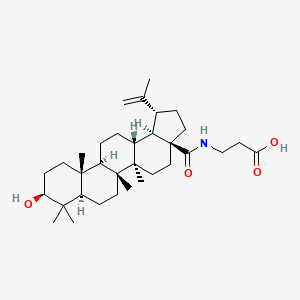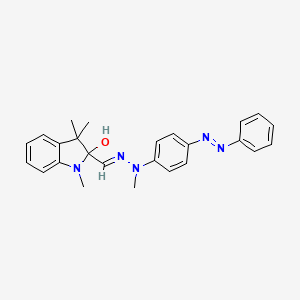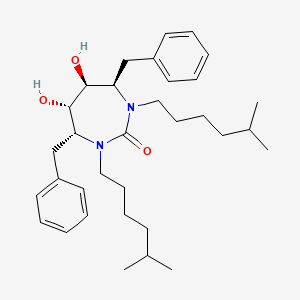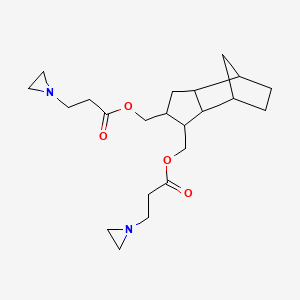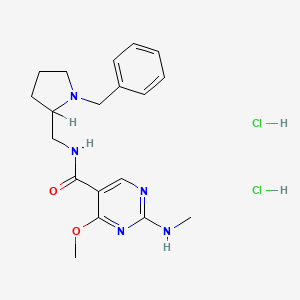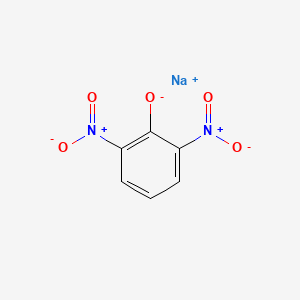
Sodium 2,6-dinitrophenolate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium 2,6-dinitrophenolate is an organic compound with the molecular formula C6H3N2O5Na. It is a sodium salt of 2,6-dinitrophenol, characterized by its yellow crystalline appearance. This compound is part of the dinitrophenol family, known for their applications in various industrial and scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Sodium 2,6-dinitrophenolate can be synthesized through the nitration of phenol. The process involves the introduction of nitro groups into the phenol ring using nitric acid. The reaction typically occurs under controlled temperature conditions to prevent over-nitration and to ensure the selective formation of the 2,6-dinitrophenol isomer. The resulting 2,6-dinitrophenol is then neutralized with sodium hydroxide to form this compound .
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade nitric acid and phenol, with stringent control over reaction conditions to ensure safety and efficiency. The final product is purified through crystallization and filtration processes to obtain high-purity this compound .
Analyse Des Réactions Chimiques
Types of Reactions: Sodium 2,6-dinitrophenolate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form more complex nitro compounds.
Reduction: Reduction reactions typically convert the nitro groups to amino groups, forming compounds like 2,6-diaminophenol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products:
Oxidation: Formation of higher nitro compounds.
Reduction: Formation of 2,6-diaminophenol.
Substitution: Formation of various substituted phenols depending on the nucleophile used
Applications De Recherche Scientifique
Sodium 2,6-dinitrophenolate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of dyes and pigments.
Biology: Employed in biochemical studies to investigate enzyme activities and metabolic pathways.
Industry: Utilized in the manufacturing of explosives, pesticides, and herbicides due to its energetic properties
Mécanisme D'action
The mechanism of action of sodium 2,6-dinitrophenolate involves its interaction with biological molecules. It acts as an uncoupling agent in oxidative phosphorylation, disrupting the proton gradient across mitochondrial membranes. This leads to the rapid loss of ATP as heat, causing hyperthermia. The compound’s molecular targets include enzymes involved in the electron transport chain, such as cytochrome c oxidase .
Comparaison Avec Des Composés Similaires
2,4-Dinitrophenol: Another dinitrophenol isomer with similar properties but different positional isomerism.
2,4-Dinitro-o-cresol: A related compound used as a pesticide and herbicide.
Dinoseb: A dinitrophenol derivative used in agriculture.
Uniqueness: Sodium 2,6-dinitrophenolate is unique due to its specific isomerism, which influences its reactivity and applications. Compared to 2,4-dinitrophenol, it has different chemical and physical properties, making it suitable for specific industrial and research applications .
Propriétés
Numéro CAS |
32581-06-9 |
|---|---|
Formule moléculaire |
C6H3N2NaO5 |
Poids moléculaire |
206.09 g/mol |
Nom IUPAC |
sodium;2,6-dinitrophenolate |
InChI |
InChI=1S/C6H4N2O5.Na/c9-6-4(7(10)11)2-1-3-5(6)8(12)13;/h1-3,9H;/q;+1/p-1 |
Clé InChI |
UJUDRTXLMKTXOL-UHFFFAOYSA-M |
SMILES canonique |
C1=CC(=C(C(=C1)[N+](=O)[O-])[O-])[N+](=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


